
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is a brominated phenolic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol typically involves the bromination of phenolic precursors. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to achieve the desired level of bromination and ensure the correct positioning of bromine atoms on the phenolic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of bromine atoms or the conversion of phenolic groups to other functional groups.
Substitution: The bromine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or functionalized phenolic compounds.
科学研究应用
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol involves its interaction with molecular targets such as enzymes, receptors, or cellular structures. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, disruption of cellular membranes, or inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenolic compound with similar reactivity but fewer bromine atoms.
Tetrabromobisphenol A: A widely used flame retardant with a different structural framework but similar bromination pattern.
Pentabromophenol: A highly brominated phenol with distinct chemical properties and applications.
Uniqueness
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is unique due to its specific arrangement of bromine atoms and the presence of both dibromomethoxy and tetrabromophenoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
671786-50-8 |
|---|---|
分子式 |
C13H6Br6O3 |
分子量 |
689.6 g/mol |
IUPAC 名称 |
3-(dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol |
InChI |
InChI=1S/C13H6Br6O3/c14-5-4-8(10(16)11(17)9(5)15)21-12-6(20)2-1-3-7(12)22-13(18)19/h1-4,13,20H |
InChI 键 |
HMNJOPXNRANRRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC(Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
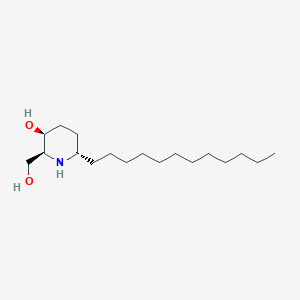

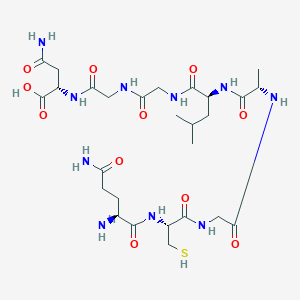
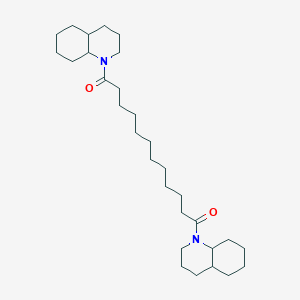
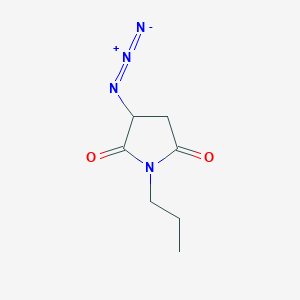

![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

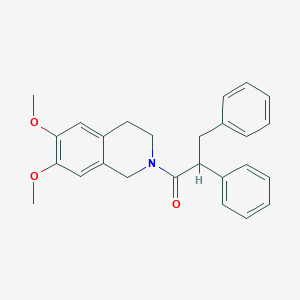
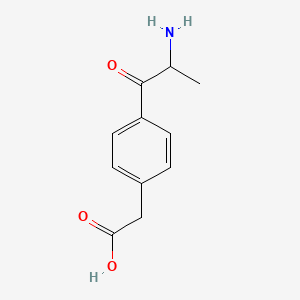
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)

